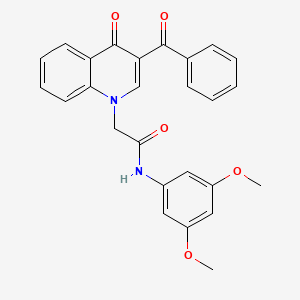

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Description

This compound is a quinolinone derivative featuring a 3-benzoyl substituent, a 4-oxo-1,4-dihydroquinolin-1-yl core, and an acetamide group linked to a 3,5-dimethoxyphenyl moiety. The benzoyl group introduces strong electron-withdrawing effects, while the 3,5-dimethoxyphenyl moiety enhances solubility due to its polar methoxy groups.

Properties

IUPAC Name |

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c1-32-19-12-18(13-20(14-19)33-2)27-24(29)16-28-15-22(25(30)17-8-4-3-5-9-17)26(31)21-10-6-7-11-23(21)28/h3-15H,16H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBSCCAAJHSNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Acetamide Group: The final step involves the reaction of the benzoylquinoline derivative with 3,5-dimethoxyaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and benzoyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted quinoline and benzoyl derivatives.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit similar properties due to its structural features.

- Anticancer Activity : Research indicates that quinoline derivatives can inhibit cancer cell proliferation by targeting specific enzymes or pathways involved in tumor growth. The ability of this compound to modulate signaling pathways related to cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : The compound may also influence inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory drugs.

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal highlighted the anticancer properties of quinoline derivatives. The research demonstrated that compounds similar to 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide showed significant inhibition of cancer cell lines in vitro. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, derivatives of quinoline were tested against various bacterial strains. Results indicated that compounds with similar structural motifs exhibited potent antibacterial activity, suggesting that this compound could be effective against resistant strains.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Properties

Key structural analogs include quinolinone-acetamide derivatives such as 9b and 9c from . A comparative analysis is outlined below:

| Compound Name | Quinolinone Substituent | Acetamide-Linked Aryl Group | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 3-Benzoyl, 4-oxo | 3,5-Dimethoxyphenyl | ~437.4* | Benzoyl, Acetamide, Methoxy |

| 9b : N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide | 6-Methoxy, 4-oxo | 3,5-Dimethylphenyl | 337.6 | Methoxy, Acetamide, Methyl |

| 9c : 2-(7-Chloro-4-oxoquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide | 7-Chloro, 4-oxo | 3,5-Dimethylphenyl | ~356.8* | Chloro, Acetamide, Methyl |

*Theoretical values based on structural formula.

- Electron Effects: The target’s 3-benzoyl group creates a conjugated system, enhancing electrophilicity at the quinolinone core compared to 9b (electron-donating 6-methoxy) and 9c (moderately electron-withdrawing 7-chloro) .

- Solubility : The 3,5-dimethoxyphenyl group in the target compound likely improves aqueous solubility over the 3,5-dimethylphenyl groups in 9b and 9c due to increased polarity .

Pharmacological Implications

- Bioactivity Trends : Analogs like 9b and 9c show moderate bioactivity in preliminary screens (e.g., enzyme inhibition), but the target compound’s benzoyl and dimethoxy groups could amplify selectivity or potency due to synergistic electronic and steric effects .

Broader Context of N-Substituted Acetamides

highlights N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile, a structurally distinct acetamide with nitro and dimethylamino groups. Unlike the target compound, its electron-deficient aromatic system and nitrile group prioritize charge-transfer interactions, suggesting divergent applications (e.g., optoelectronics vs. therapeutics) .

Biological Activity

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound belonging to the quinoline family, recognized for its potential biological activities. Its complex structure, which includes a quinoline core, a benzoyl group, and an acetamide moiety, suggests various pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C26H22N2O5, with a molecular weight of 442.46 g/mol. The structural features that contribute to its biological activity include:

| Feature | Description |

|---|---|

| Quinoline Core | Bicyclic structure known for diverse biological activities |

| Benzoyl Group | Enhances lipophilicity and potential enzyme interactions |

| Acetamide Moiety | May influence receptor binding and biological pathways |

Antimicrobial Properties

Quinoline derivatives are well-documented for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown that quinoline derivatives can disrupt bacterial cell membranes and inhibit essential enzymes involved in metabolic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is likely related to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway .

Neuroprotective Effects

Given the increasing incidence of neurodegenerative diseases like Alzheimer's, compounds targeting cholinesterase (ChE) and monoamine oxidase (MAO) are of significant interest. Research indicates that similar quinoline derivatives can inhibit these enzymes effectively. The dual-target inhibition approach may enhance therapeutic outcomes in neurodegenerative conditions .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as ChEs and MAOs, which are crucial in neurotransmitter metabolism.

- Receptor Interaction : It may modulate the activity of various receptors involved in cellular signaling pathways.

- Cellular Pathway Modulation : The compound's interaction with cellular pathways could lead to altered gene expression and protein synthesis.

Study on Anticancer Properties

A study published in 2022 evaluated several quinoline derivatives for their anticancer effects. Among these, a compound structurally similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing biological activity .

Neuroprotective Activity Assessment

Another research effort focused on assessing the neuroprotective effects of quinoline derivatives against oxidative stress-induced neuronal damage. The findings indicated that compounds with similar structures could effectively cross the blood-brain barrier (BBB) and exhibit protective effects on neuronal cells .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., benzoyl, dimethoxyphenyl) and hydrogen bonding .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity (>98%) and mass confirmation (e.g., [M+H]+ ion) .

- X-ray Crystallography : For absolute stereochemistry, though limited by crystallizability; alternative FT-IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹) .

How should researchers design initial biological activity screenings for this compound?

Q. Basic

- In vitro assays :

- Enzyme inhibition : Dose-response curves (0.1–100 µM) against kinases or proteases, using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to exclude artifacts .

What strategies improve synthesis yield and purity when scaling up production?

Q. Advanced

- Solvent optimization : Replace DMF with THF or acetonitrile to reduce side reactions during coupling .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; microwave-assisted synthesis reduces reaction time by 40% .

- Crystallization additives : Use seed crystals or surfactants (e.g., CTAB) to enhance crystal growth and purity (>99%) .

How can contradictory bioactivity data across assay systems be resolved?

Q. Advanced

- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence polarization assays .

- Metabolic stability testing : Incubate with liver microsomes (human/rat) to identify metabolite interference .

- Structural analogs : Compare with derivatives lacking the 3,5-dimethoxyphenyl group to isolate pharmacophore contributions .

What modifications enhance aqueous solubility without reducing target affinity?

Q. Advanced

- Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen, increasing logP by 1.5 units while maintaining IC₅₀ values .

- Co-solvent systems : Use cyclodextrin inclusion complexes (e.g., β-CD) in PBS buffer, achieving 5-fold solubility improvement .

- Salt formation : Hydrochloride salts (tested in ) improve solubility but require pH stability studies .

What experimental frameworks assess environmental stability and degradation pathways?

Q. Advanced

- Abiotic studies : Hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-A/B) in simulated sunlight .

- Biotic studies : OECD 301F ready biodegradability test with activated sludge .

- Analytical tools : LC-QTOF-MS to identify degradation products (e.g., quinoline ring cleavage) .

How does structural variation in analogs influence bioactivity?

Q. Advanced

- SAR studies : Replace 3-benzoyl with 4-fluorobenzoyl () to evaluate fluorine’s electron-withdrawing effects on enzyme binding .

- Dimethoxy positional isomers : Compare 3,5- vs. 2,4-dimethoxyphenyl groups via molecular docking (AutoDock Vina) to map hydrophobic interactions .

What methodologies elucidate the compound’s mechanism of action in cellular systems?

Q. Advanced

- Pull-down assays : Biotinylated probes coupled with streptavidin beads to isolate protein targets .

- Transcriptomics : RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB) .

- Kinase profiling : PamStation®12 assays against 140 kinases to map selectivity .

How should researchers design SAR studies to prioritize derivatives for further development?

Q. Advanced

- Library design : Focus on substituents at the quinolinone 4-oxo and acetamide positions (e.g., alkyl, aryl, heterocycles) .

- High-throughput screening : 384-well plates with automated liquid handling (e.g., Echo® 550) .

- Computational pre-screening : DFT calculations (Gaussian 16) to predict binding energies and ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.